molecular formula C11H3Cl2F5N2OS B1409506 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carbonyl chloride CAS No. 1823183-05-6

2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carbonyl chloride

Cat. No. B1409506
CAS RN: 1823183-05-6
M. Wt: 377.1 g/mol
InChI Key: YEXDHCTXPOIZGX-UHFFFAOYSA-N
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Description

This compound is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are complex and involve various synthetic methods for introducing TFMP groups within the structures of other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are distinctive due to the presence of a fluorine atom and a pyridine in their structure . For example, 2-Chloro-5-(trifluoromethyl)pyridine has a melting point of 32-34 °C and a density of 1.417 g/mL at 25 °C .

Scientific Research Applications

Regioexhaustive Functionalization

This compound may serve as a model substrate for regioexhaustive functionalization studies. This process involves selectively adding functional groups to specific regions of a molecule, which can be crucial for modifying its chemical properties for various applications .

Synthesis of Heterocyclic Compounds

The structure of this compound suggests its potential use in the synthesis of complex heterocyclic compounds. These compounds are foundational in creating pharmaceuticals, especially those with anti-inflammatory and anticancer properties .

Antimicrobial Activity

Research indicates that derivatives of this compound could target specific enzymes in bacterial cells, potentially leading to the development of new antibacterial agents. This is particularly relevant in the fight against antibiotic-resistant bacteria .

Fungicidal Agents

The compound’s derivatives have been studied for their fungicidal activity. The presence of the trifluoromethyl group and the thiazole ring in the compound’s structure is significant for its potential use in developing new fungicides .

Safety And Hazards

2-Chloro-5-(trifluoromethyl)pyridine is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It is recommended to use personal protective equipment such as a dust mask type N95 (US), Eyeshields, and Gloves when handling this compound .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years due to their wide-ranging potential applications in the development of agrochemical and pharmaceutical compounds . Future research will likely focus on improving the synthetic methods for introducing TFMP groups within the structures of other molecules .

properties

IUPAC Name

2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-difluoromethyl]-1,3-thiazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H3Cl2F5N2OS/c12-5-1-4(11(16,17)18)2-19-7(5)10(14,15)9-20-6(3-22-9)8(13)21/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXDHCTXPOIZGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(C2=NC(=CS2)C(=O)Cl)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H3Cl2F5N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carbonyl chloride
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2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carbonyl chloride
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2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carbonyl chloride
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2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carbonyl chloride
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2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carbonyl chloride
Reactant of Route 6
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2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carbonyl chloride

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